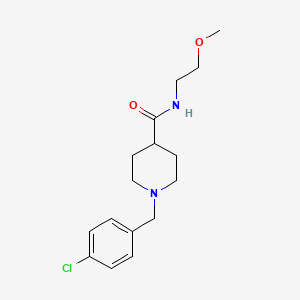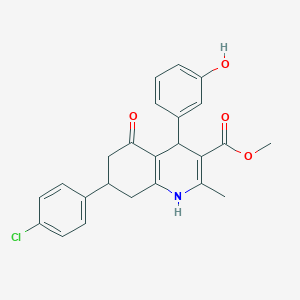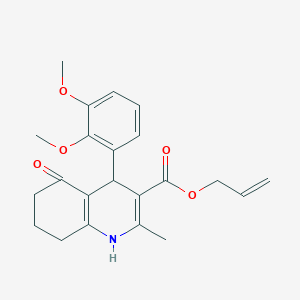
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was initially developed by Abbott Laboratories as a potential treatment for chronic pain. ABT-594 is known for its potent analgesic effects, which are mediated through a unique mechanism of action.
Wirkmechanismus
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide acts on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It selectively activates the α3β4 and α4β2 nAChRs, which are involved in pain modulation. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain perception.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antidepressant-like effects and reduce drug-seeking behavior in animal models of addiction. 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a relatively short half-life and is rapidly metabolized in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation. However, 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a short half-life, which can make it challenging to use in experiments that require prolonged exposure to the drug.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective nAChR agonists. Another area of interest is the use of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in combination with other drugs to enhance its analgesic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and its potential use in treating addiction and depression.
In conclusion, 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a synthetic compound that has shown promise as a potential treatment for chronic pain, addiction, and depression. Its unique mechanism of action and potent analgesic effects make it an ideal tool for studying pain modulation. Further research is needed to fully understand the potential of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and to develop more effective treatments for pain and other related conditions.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with N-(2-methoxyethyl)piperidine, followed by the addition of carboxamide. The final product is obtained through purification and crystallization. This synthesis method has been well-established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction and depression.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)14-6-9-19(10-7-14)12-13-2-4-15(17)5-3-13/h2-5,14H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHNZSIBFJXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)



![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)


![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)